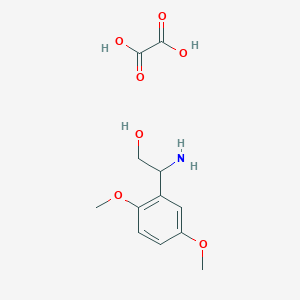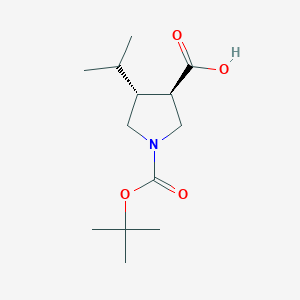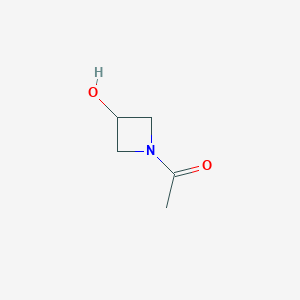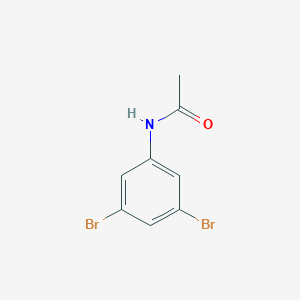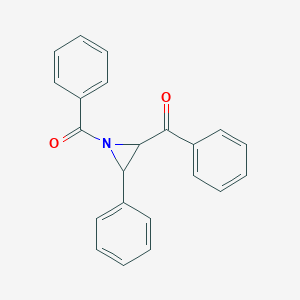
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone, also known as BPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. BPM belongs to the class of aziridines, which are known for their unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the formation of reactive intermediates that can covalently bind to DNA and other cellular components. This leads to DNA damage and the activation of cell death pathways. This compound has been shown to induce DNA damage through the formation of DNA adducts, which can trigger apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, further studies are needed to determine the long-term effects of this compound on human health. This compound has been shown to have a high selectivity for cancer cells, with minimal effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone in lab experiments is its high selectivity for cancer cells, which allows for the targeted treatment of cancer cells without affecting normal cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone research include the development of more efficient synthesis methods, the optimization of this compound formulations for in vivo use, and the evaluation of this compound in clinical trials for cancer treatment. Additionally, further studies are needed to determine the long-term effects of this compound on human health and to explore its potential as an antimicrobial agent.
In conclusion, this compound is a synthetic compound with potential as an anticancer and antimicrobial agent. The mechanism of action of this compound involves the formation of reactive intermediates that can covalently bind to DNA and other cellular components, leading to DNA damage and the activation of cell death pathways. While this compound has a low toxicity profile and high selectivity for cancer cells, further studies are needed to determine its long-term effects on human health and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the reaction between benzophenone and phenylhydrazine in the presence of an acid catalyst. The resulting product is then treated with sodium hydroxide to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells, inhibits cancer cell proliferation, and reduces tumor growth in animal models. This compound has also been shown to have potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Propiedades
Número CAS |
24290-58-2 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(1-benzoyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H17NO2/c24-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)23(20)22(25)18-14-8-3-9-15-18/h1-15,19-20H |
Clave InChI |
NWHZCAHINMSRQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2C(N2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Otros números CAS |
24290-58-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)
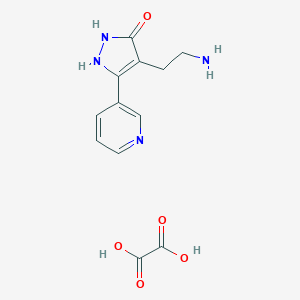
![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

